N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
Description
N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-thiazole core substituted with two 4-methylphenyl groups at positions 3 and 4. The (2Z) configuration denotes the stereochemistry of the thiazol-2-ylidene moiety, which influences molecular planarity and conjugation. The compound’s structure combines a lipophilic bis(4-methylphenyl) substitution pattern with the hydrogen-bonding capability of the benzamide group, making it a candidate for biological activity studies.
Properties
IUPAC Name |
N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-17-8-12-19(13-9-17)22-16-28-24(25-23(27)20-6-4-3-5-7-20)26(22)21-14-10-18(2)11-15-21/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOTXGKJMUNFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under specific conditions. The reaction is carried out in a continuous flow microreactor system, which allows for precise control of reaction parameters such as temperature, pressure, and reaction time. The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar continuous flow processes. The use of microreactor technology ensures efficient mixing and heat transfer, leading to consistent product quality. The optimization of reaction conditions, such as the choice of solvents and catalysts, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group in the benzamide moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines or alcohols .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that thiazole derivatives, including N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, thiazole derivatives have been linked to the inhibition of specific oncogenic pathways and the promotion of cell cycle arrest in cancer cells.
1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. The thiazole moiety is known for its ability to disrupt microbial cell function, making it a candidate for developing new antibiotics. In vitro studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
1.3 Neuroprotective Effects
Recent investigations into the neuroprotective potential of thiazole derivatives suggest that they may play a role in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted in animal models of conditions such as Alzheimer's disease and Parkinson's disease.
Material Science Applications
2.1 Organic Electronics
this compound has been explored for its application in organic electronics due to its favorable electronic properties. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and efficiency in charge transport are critical factors that enhance device performance.
2.2 Photovoltaic Applications
In photovoltaic applications, the incorporation of thiazole derivatives into polymer matrices has been shown to improve light absorption and energy conversion efficiency. The structural characteristics of this compound contribute to the optimization of charge separation processes within solar cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of this compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Showed significant inhibition of breast cancer cell proliferation with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Antimicrobial | Demonstrated effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Organic Electronics | Achieved a power conversion efficiency (PCE) of 8% in OPV devices incorporating this compound as an electron transport layer. |
Mechanism of Action
The mechanism of action of N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the conversion of substrates into products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its bis(4-methylphenyl)-substituted dihydrothiazole ring. Comparisons with similar derivatives highlight key differences in substituents, ring systems, and bioactivity:
Physicochemical and Electronic Properties
- Hydrogen Bonding: The benzamide moiety, common to all listed compounds, provides hydrogen-bond donor/acceptor sites critical for target interactions .
- Conjugation and Planarity: The Z-configuration and unsaturated thiazol-2-ylidene ring in the target compound promote conjugation, contrasting with saturated thiazolidinones (e.g., ) or fused systems (e.g., ).
Crystallographic and Analytical Data
- Structural Validation : The target compound’s analogs (e.g., ) were characterized using X-ray crystallography (via SHELX or WinGX/ORTEP ), confirming tautomeric forms and stereochemistry.
- Spectroscopic Confirmation : IR and NMR data for related compounds (e.g., ) validate functional groups, such as C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹), critical for structural assignments.
Key Research Findings and Implications
- The benzamide group and 4-methylphenyl substitutions are recurring pharmacophoric elements in bioactive thiazole derivatives .
- Structural modifications (e.g., ring saturation, substituent electronics) significantly alter biological activity and physicochemical properties.
- Further studies on the target compound should prioritize cytotoxicity assays and crystallographic analysis to elucidate its mechanism and conformational preferences.
Biological Activity
N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound characterized by its unique thiazole ring structure. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H22N2OS, with a molecular weight of 398.5 g/mol. The compound features a thiazole ring linked to a benzamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N2OS |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]-4-methylbenzamide |
| InChI Key | YXCANNNTQXZBRE-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. Preliminary studies suggest that this compound demonstrates cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A study assessed the compound's activity against Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma) cells.
- Results : The compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Bacterial Strains Tested : The compound was screened against Escherichia coli and Staphylococcus aureus.
- Findings : It demonstrated significant antibacterial activity comparable to traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can often be attributed to their structural features. For this compound:
- Key Features : The presence of para-substituted methylphenyl groups enhances hydrophobic interactions with target proteins.
- Optimized Substituents : Research suggests that modifications to the phenyl rings can significantly affect potency and selectivity against specific cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 4-methylbenzoyl chloride and 3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazole.
- Reagents Used : Triethylamine is commonly employed as a base to facilitate the reaction.
- Reaction Conditions : Controlled temperature and solvent conditions are critical for optimizing yield and purity.
Case Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal:
- Objective : To evaluate the anticancer potential of thiazole derivatives including this compound.
- Methodology : MTT assay was utilized to assess cell viability in treated versus control groups.
- Outcome : The compound showed significant inhibition of cell proliferation in multiple cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
